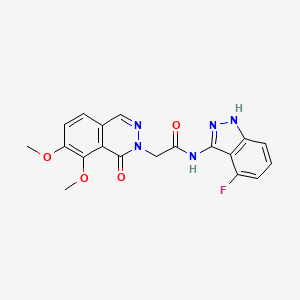
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a phthalazinone core and an indazole moiety, suggests it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indazole Moiety: This step often involves the coupling of the phthalazinone core with an indazole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core and indazole moiety may interact with different biological pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures, such as 1-oxo-1,2-dihydrophthalazine derivatives.
Indazole Derivatives: Compounds with similar indazole moieties, such as 4-fluoro-2H-indazole derivatives.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide lies in its combined structure, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.
Propriétés
Formule moléculaire |
C19H16FN5O4 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O4/c1-28-13-7-6-10-8-21-25(19(27)15(10)17(13)29-2)9-14(26)22-18-16-11(20)4-3-5-12(16)23-24-18/h3-8H,9H2,1-2H3,(H2,22,23,24,26) |
Clé InChI |
GUFJZIKXGKUHEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide](/img/structure/B12175011.png)
![4-{[4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12175017.png)
![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B12175035.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)




![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)
